1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione
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Description
“1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H14BrFN2O2 . It has a molecular weight of 377.21 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Specific synthesis methods for this compound were not found in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine-2,5-dione ring attached to a 4-bromophenyl group and a 4-fluorobenzyl group . Further structural analysis was not found in the available resources.Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 575.4±50.0 °C, and its predicted density is 1.57±0.1 g/cm3 . The predicted pKa value is 4.89±0.20 .Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione is a compound that belongs to a class of organic compounds known for their intriguing chemical and physical properties, which find applications in various fields of scientific research. Notably, this compound is structurally related to pyrrolidine-2,5-diones, which have been extensively studied for their synthetic utility and biological activities.
A study by Ali et al. (2015) outlines the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives through an addition reaction between amines and a thiol, highlighting the versatility of pyrrolidine-2,5-dione derivatives in chemical synthesis. The derivatives containing a terminal acetylene moiety were further functionalized, demonstrating the compound's utility as a precursor for various organic transformations (Ali et al., 2015).
Material Science and Polymer Chemistry
In material science, pyrrolidine-2,5-dione derivatives have been incorporated into polymers for their luminescent properties. For instance, Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence and potential for electronic applications due to their excellent solubility and optical properties (Zhang & Tieke, 2008).
Additionally, polymers featuring tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units have been synthesized, showcasing deeply colored materials with potential for use in optoelectronic devices due to their solubility in common organic solvents and distinctive optical and electrochemical properties (Welterlich, Charov, & Tieke, 2012).
Biological Applications
While direct studies on this compound's biological activities are scarce, related compounds have been explored for their medicinal properties. Pyrrolidine-2,5-diones serve as scaffolds for developing anticonvulsant and antimicrobial agents, indicating potential areas of application for derivatives like this compound. For example, compounds derived from pyrrolidine-2,5-diones have shown promise in the synthesis of N-Mannich bases with significant anticonvulsant activity (Obniska, Rzepka, & Kamiński, 2012).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYALAHMMRPDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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